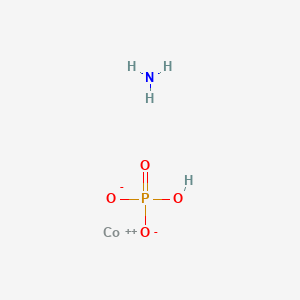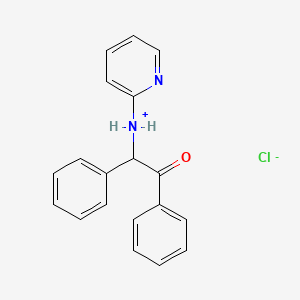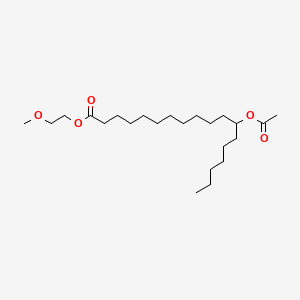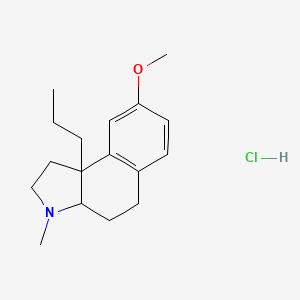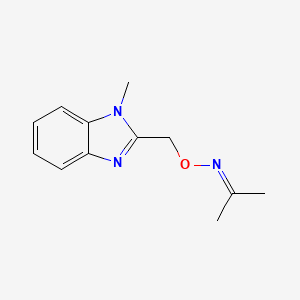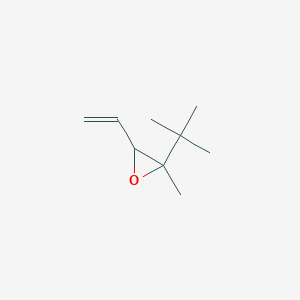![molecular formula C11H15N3 B13823286 2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazabicyclo[221]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI) is a bicyclic compound that features a diazabicycloheptane core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the presence of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
化学反応の分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 2,5-Diazabicyclo[2.2.1]heptane, which can be further utilized in different applications.
科学的研究の応用
2,5-Diazabicyclo[2.2.1]heptane derivatives have several scientific research applications:
Chemistry: Used as chiral ligands in asymmetric catalysis reactions.
Medicine: Investigated for their potential therapeutic properties and as intermediates in drug synthesis.
作用機序
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as catalysts in asymmetric reactions, facilitating the formation of chiral products. The exact molecular targets and pathways depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with similar structural features.
2,5-Diazabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-: A derivative with a chloro substituent on the pyridine ring.
Uniqueness
2,5-Diazabicyclo[22
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
(1S,4S)-2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3/t9-,11-/m0/s1 |
InChIキー |
MDWOWXOFKFFTAB-ONGXEEELSA-N |
異性体SMILES |
CC1=NC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
正規SMILES |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


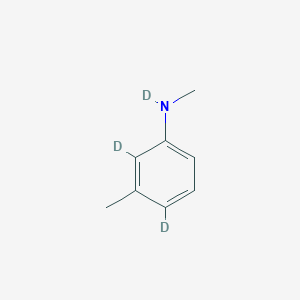
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
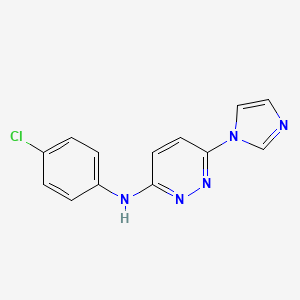
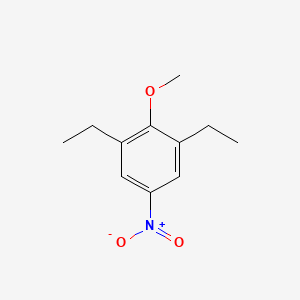
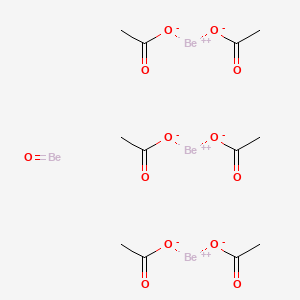

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

